molecular formula C9H11NO B1502825 6-Cyclobutylpyridin-3-ol

6-Cyclobutylpyridin-3-ol

Cat. No.: B1502825
M. Wt: 149.19 g/mol
InChI Key: YLBOTMJUBQELMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutylpyridin-3-ol is a pyridine derivative featuring a cyclobutyl substituent at the 6-position and a hydroxyl group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

6-cyclobutylpyridin-3-ol

InChI

InChI=1S/C9H11NO/c11-8-4-5-9(10-6-8)7-2-1-3-7/h4-7,11H,1-3H2

InChI Key

YLBOTMJUBQELMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 6-Position Functional Group at 3-Position Molecular Formula Notable Properties (Inferred)
6-Cyclobutylpyridin-3-ol Cyclobutyl Hydroxyl (-OH) C₉H₁₁NO High steric hindrance; moderate polarity due to -OH
6-(Cyclopropylmethoxy)pyridin-3-ol Cyclopropylmethoxy (-O-CH₂-C₃H₅) Hydroxyl (-OH) C₉H₁₁NO₂ Ether linkage enhances solubility; cyclopropane introduces ring strain
6-(Cyclobutylamino)pyridine-3-carbonitrile Cyclobutylamino (-NH-C₄H₇) Cyano (-CN) C₁₀H₁₁N₃ Amino group increases basicity; cyano group adds polarity
6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Cyclobutylcarbamoyl (-CONH-C₄H₇) Carboxylic acid (-COOH) C₁₁H₁₂N₂O₃ Carboxylic acid enhances hydrogen bonding; carbamoyl adds steric bulk

Key Observations:

Electronic Effects : The hydroxyl group at the 3-position increases polarity and hydrogen-bonding capacity, similar to 6-(Cyclopropylmethoxy)pyridin-3-ol . However, cyclobutyl’s larger size may reduce electron-donating effects compared to smaller substituents.

Functional Group Synergy : Compounds like 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid combine cyclobutyl with carboxylic acid, enabling dual functionality for coordination chemistry or drug design .

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